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Introduction
Hexachlorofluorescein (HEX) is a fluorescent dye commonly used for labeling oligonucleotides.

It is a derivative of fluorescein with a maximum absorption at 535 nm and a maximum emission

at 556 nm.[1][2][3] 6-HEX, succinimidyl ester (SE) is an amine-reactive derivative of the HEX

dye, which allows for its covalent attachment to oligonucleotides that have been modified to

contain a primary amine group. This labeling strategy is widely employed in various molecular

biology applications, including real-time PCR probes (e.g., TaqMan probes), DNA sequencing,

and fragment analysis.[1][3] The succinimidyl ester group reacts with primary aliphatic amines,

such as those introduced at the 5' or 3' end of an oligonucleotide via an amino-modifier (e.g.,

Amino Modifier C6), to form a stable amide bond.[4]

Data Presentation
The following tables summarize the key properties of 6-HEX and the expected quantitative

outcomes of the labeling and purification protocols.

Table 1: Spectral Properties of 6-HEX
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Property Value

Maximum Absorption (λmax) 535 nm

Maximum Emission (λem) 556 nm

Molar Extinction Coefficient (ε) ~96,000 L·mol⁻¹·cm⁻¹

Recommended Quencher BHQ-1®

Table 2: Typical Labeling Reaction Conditions and Expected Outcomes

Parameter Recommended Condition Expected Outcome

Oligonucleotide
Amino-modified (e.g., 5'-

Amino-Modifier C6)
-

6-HEX, SE
5-10 molar excess over the

oligonucleotide
Labeling efficiency: 70-90%[5]

Reaction Buffer
0.1 M Sodium Bicarbonate or

Sodium Borate
-

pH 8.3 - 8.5[6][7]

Optimal for amine reactivity

and minimizing NHS ester

hydrolysis[6][7]

Solvent for NHS Ester Anhydrous DMSO or DMF
Ensures solubility and stability

of the NHS ester

Reaction Temperature Room Temperature (20-25°C) -

Reaction Time
2-4 hours (or overnight on ice)

[7]
-

Table 3: Comparison of Purification Methods for 6-HEX Labeled Oligonucleotides
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Purification
Method

Principle Purity
Typical
Recovery

Advantages
Disadvanta
ges

Ethanol

Precipitation

Differential

solubility of

oligonucleotid

es and small

molecules

(unreacted

dye) in high

salt and

ethanol.[1]

Moderate 70-90%[8]

Removes the

bulk of

unincorporate

d dye; quick

and easy.

May not

remove all

free dye; less

effective for

shorter

oligonucleotid

es (<18 nt).[1]

Reversed-

Phase HPLC

Separation

based on

hydrophobicit

y. The HEX

dye increases

the

hydrophobicit

y of the

oligonucleotid

e, allowing

separation

from

unlabeled

oligos.

>90%[9][10]
75-80%[9]

[10]

High purity

product;

separates

labeled from

unlabeled

oligonucleotid

es and free

dye.[9][10]

Requires

specialized

equipment;

more time-

consuming.

Experimental Protocols
Preparation of Reagents

Amino-Modified Oligonucleotide:

Synthesize the oligonucleotide with a 5' or 3' amino-modifier (e.g., Amino-Modifier C6).

Deprotect and desalt the oligonucleotide.
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Quantify the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):

Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.

Adjust the pH to 8.3 using NaOH.

Filter sterilize the buffer.

6-HEX, SE Stock Solution (10 mM):

Immediately before use, dissolve the 6-HEX, SE in anhydrous dimethyl sulfoxide (DMSO)

or dimethylformamide (DMF) to a final concentration of 10 mM.

Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep

the vial tightly sealed.

6-HEX, SE Labeling Reaction
This protocol is for a 0.2 µmole synthesis of an amino-modified oligonucleotide.

Dissolve the lyophilized amino-modified oligonucleotide in 500 µL of 0.1 M Sodium

Bicarbonate buffer (pH 8.3).

Add the calculated volume of 10 mM 6-HEX, SE stock solution to achieve a 5-10 molar

excess. For a 0.2 µmole reaction, this would be 100-200 µL of the 10 mM stock.

Vortex the reaction mixture gently.

Incubate the reaction at room temperature (20-25°C) for 2-4 hours in the dark. Alternatively,

the reaction can be incubated overnight on ice.

Purification of the Labeled Oligonucleotide
Method A: Ethanol Precipitation

This method is suitable for removing the majority of the unreacted dye and is effective for

oligonucleotides longer than 18 nucleotides.[1]
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To the 600-700 µL reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

Add 2.5 to 3 volumes of cold absolute ethanol.

Vortex briefly and incubate at -20°C for at least 30 minutes.

Centrifuge at high speed (≥12,000 x g) for 20-30 minutes at 4°C.

Carefully decant the supernatant, which contains the unreacted dye.

Wash the pellet with 1 mL of cold 70% ethanol.

Centrifuge at high speed for 10 minutes at 4°C.

Carefully decant the supernatant.

Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides the highest purity by separating the labeled oligonucleotide from unlabeled

oligonucleotides and free dye.[9][10]

HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column is

required.

Mobile Phase:

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Buffer B: Acetonitrile

Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 50% over 30

minutes. The exact gradient may need to be optimized based on the oligonucleotide

sequence and length.

Procedure:
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1. Dilute the labeling reaction mixture with Buffer A.

2. Inject the sample onto the equilibrated C18 column.

3. Monitor the elution at 260 nm (for the oligonucleotide) and 535 nm (for the HEX dye).

4. The desired HEX-labeled oligonucleotide will be more hydrophobic than the unlabeled

oligonucleotide and will therefore have a longer retention time. It will also absorb at both

260 nm and 535 nm.

5. Collect the peak corresponding to the labeled oligonucleotide.

6. Lyophilize the collected fraction to remove the volatile mobile phase.

7. Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Visualizations
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Caption: Workflow for 6-HEX, SE labeling of amino-modified oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12382798?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

